Z-1,2-CIS-ACHEC-OH

Peptide Synthesis Analytical Chemistry Procurement Specification

Z-1,2-CIS-ACHEC-OH is a conformationally constrained cis-cyclic β-amino acid indispensable for constructing β-peptide foldamers with stable H10/12 helical architecture. The rigid cyclohexene ring enforces specific backbone dihedral angles that the trans isomer cannot replicate. Orthogonal Z-protection enables selective hydrogenolytic deprotection in solid-phase peptide synthesis (SPPS) without interfering with acid-labile (Boc) or base-labile (Fmoc) groups. Supplied at ≥99% HPLC purity, this building block ensures stereochemical integrity for reproducible synthesis of peptidomimetic inhibitors and neurological disorder drug candidates.

Molecular Formula C15H17NO4
Molecular Weight 275.3
CAS No. 124753-65-7
Cat. No. B1141886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-1,2-CIS-ACHEC-OH
CAS124753-65-7
Molecular FormulaC15H17NO4
Molecular Weight275.3
Structural Identifiers
SMILESC1C=CCC(C1C(=O)O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C15H17NO4/c17-14(18)12-8-4-5-9-13(12)16-15(19)20-10-11-6-2-1-3-7-11/h1-7,12-13H,8-10H2,(H,16,19)(H,17,18)/t12-,13+/m1/s1
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-1,2-CIS-ACHEC-OH (CAS 124753-65-7): A cis-Constrained Cyclic β-Amino Acid for Peptide Synthesis and Foldamer Research


Z-1,2-CIS-ACHEC-OH (CAS 124753-65-7), also known as cis-6-Benzyloxycarbonylaminocyclohex-3-enecarboxylic acid, is a conformationally constrained cyclic β-amino acid derivative [1]. It is characterized by a cis-1,2-aminocyclohex-4-ene core and is protected with a benzyloxycarbonyl (Z) group . This compound serves as a critical building block in peptide synthesis and in the construction of β-peptide foldamers, where its rigid, unsaturated ring system enforces specific backbone dihedral angles to stabilize secondary structures like the H10/12 helix [2].

Why Simple Substitution with Z-1,2-CIS-ACHEC-OH Analogs Fails: Critical Differences in Stereochemistry and Protecting Group Strategy


Z-1,2-CIS-ACHEC-OH cannot be substituted by its trans isomer (Z-1,2-trans-ACHEC-OH) or analogs with different protecting groups (e.g., Boc-1,2-cis-ACHEC-OH, Fmoc-1,2-cis-ACHEC-OH) without fundamentally altering the outcome of an experiment. The cis-configuration is essential for enforcing the specific backbone dihedral angles required to form stable H10/12 helical foldamers [1], whereas the trans isomer imposes a different, incompatible geometry. Furthermore, the Z-protecting group is orthogonal to the acid-labile Boc group and the base-labile Fmoc group, dictating its use in specific solid-phase peptide synthesis (SPPS) strategies where selective deprotection is paramount . A simple swap would disrupt the designed synthesis pathway or compromise the structural integrity of the final peptidomimetic.

Quantitative Differentiation of Z-1,2-CIS-ACHEC-OH (124753-65-7) Against Key Analogs


Superior Purity Grade for Sensitive Applications: Z-CIS-ACHEC-OH vs. Z-TRANS-ACHEC-OH

For researchers requiring high purity starting materials to minimize byproduct formation and ensure reproducibility, Z-1,2-CIS-ACHEC-OH is available at a higher standard purity grade (≥ 99% by HPLC) compared to its trans-isomer counterpart (≥ 98% by HPLC) from the same supplier . This quantifiable difference in purity specification can be a deciding factor in procurement for applications intolerant of even minor impurities.

Peptide Synthesis Analytical Chemistry Procurement Specification

Unique Conformational Outcome in Foldamer Design: Z-CIS-ACHEC-OH Enforces H10/12 Helix vs. Unprotected Analogs

In the context of β-peptide foldamer construction, the protected Z-1,2-CIS-ACHEC-OH is the direct precursor to the cis-ACHEC residue. Research has quantitatively demonstrated that oligomers incorporating cis-ACHEC residues fold into a specific H10/12 helical secondary structure [1]. This is in direct contrast to cis-2-aminocyclohexanecarboxylic acid (cis-ACHC), which, while also forming an H10/12 helix, exhibits conformational polymorphism with two exchanging folded states [1]. This fine-tuning of conformational behavior—a single, stable helix vs. a polymorphic one—is a critical design element that can be quantitatively assessed by techniques like Electronic Circular Dichroism (ECD) [1].

Foldamer Chemistry β-Peptide Design Structural Biology

Orthogonal Protecting Group Strategy: Z-CIS-ACHEC-OH Enables Sequential Deprotection Protocols

The Z (benzyloxycarbonyl) protecting group on Z-1,2-CIS-ACHEC-OH is selectively removable via hydrogenolysis (e.g., H₂/Pd-C), a condition that is orthogonal to the acid-labile Boc group and the base-labile Fmoc group . In contrast, its direct analogs, Boc-1,2-cis-ACHEC-OH (CAS 63216-52-4) and Fmoc-1,2-cis-ACHEC-OH (CAS 1212305-88-8), require strong acid (TFA) or base (piperidine) for deprotection, respectively . This quantifiable difference in deprotection chemistry is not interchangeable; selecting the wrong protected analog will cause premature or unintended deprotection, compromising the entire synthetic sequence.

Solid-Phase Peptide Synthesis (SPPS) Protecting Group Strategy Organic Chemistry

Primary Research and Industrial Use Cases for Z-1,2-CIS-ACHEC-OH (CAS 124753-65-7)


Synthesis of Conformationally Defined β-Peptide Foldamers

Researchers should prioritize Z-1,2-CIS-ACHEC-OH for the solid-phase synthesis of β-peptide foldamers designed to adopt a stable H10/12 helix. The cis-constrained geometry of the cyclohexene ring is essential for enforcing the specific backbone torsion angles that lead to this well-defined secondary structure, as demonstrated in studies on related oligomers . Procurement of this specific Z-protected analog is necessary for synthesis schemes utilizing an orthogonal hydrogenolytic deprotection step.

Peptidomimetic Design Requiring High Stereochemical Fidelity

In medicinal chemistry programs developing peptidomimetic inhibitors or receptor ligands, the precise spatial orientation of functional groups is critical for target binding. Z-1,2-CIS-ACHEC-OH provides a rigid, chiral scaffold with a cis-relationship between the amino and carboxyl groups. This contrasts with the trans isomer (Z-1,2-trans-ACHEC-OH), which would project these key functionalities in a completely different, non-interchangeable orientation . The high purity grade (≥ 99% by HPLC) further ensures that the resulting peptidomimetics are free from stereochemical impurities that could confound biological assays.

Intermediate for Neuropharmacological Agents

Z-1,2-CIS-ACHEC-OH serves as a key intermediate in the synthesis pathway of pharmaceutical candidates targeting neurological disorders . Its structural motif is found in molecules that interact with neurotransmitter systems, including acetylcholinesterase (AChE) [1]. The ability to reliably procure this building block at a high purity grade is essential for the reproducible scale-up and subsequent biological evaluation of these complex drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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